molecular formula C16H31BO2 B14152370 2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 74213-50-6

2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14152370
CAS No.: 74213-50-6
M. Wt: 266.2 g/mol
InChI Key: HAMBTALLYPYOQF-UHFFFAOYSA-N
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Description

2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an appropriate alkene with a boron-containing reagent under controlled conditions. One common method is the hydroboration of 2-butyl-1-hexene with a borane reagent, followed by oxidation to form the desired dioxaborolane structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-(2-Butyl-1-hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with other molecules, facilitating the formation of new chemical bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dioxaborolane ring structure, which imparts specific reactivity and stability. This makes it particularly useful in applications where boron-containing compounds are required.

Properties

CAS No.

74213-50-6

Molecular Formula

C16H31BO2

Molecular Weight

266.2 g/mol

IUPAC Name

2-(2-butylhex-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H31BO2/c1-7-9-11-14(12-10-8-2)13-17-18-15(3,4)16(5,6)19-17/h13H,7-12H2,1-6H3

InChI Key

HAMBTALLYPYOQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(CCCC)CCCC

Origin of Product

United States

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